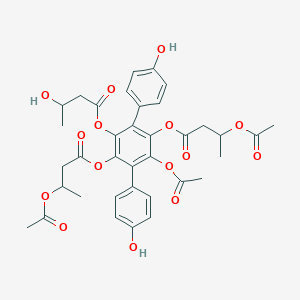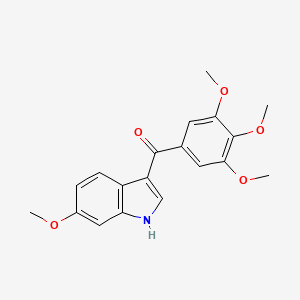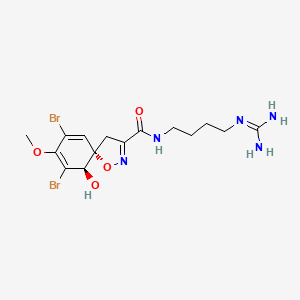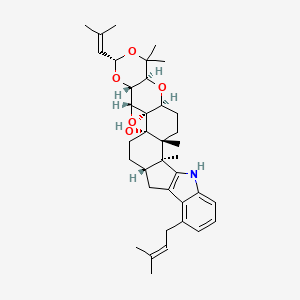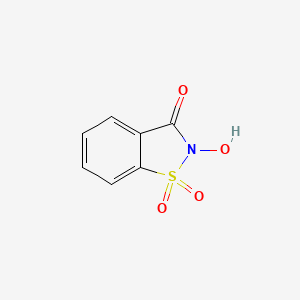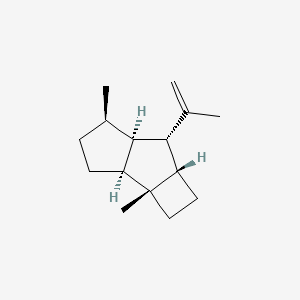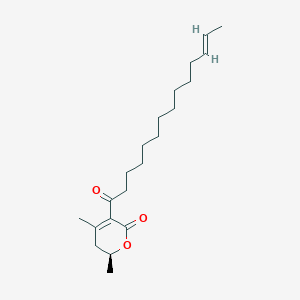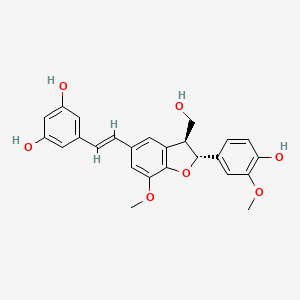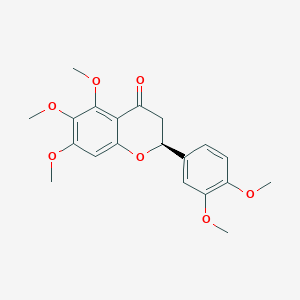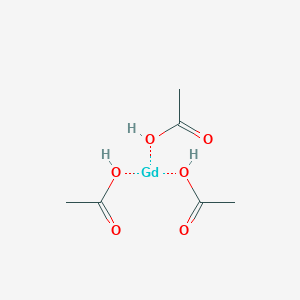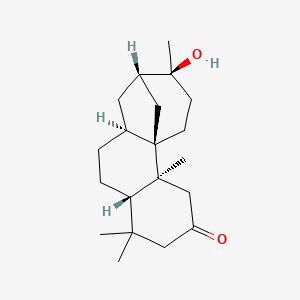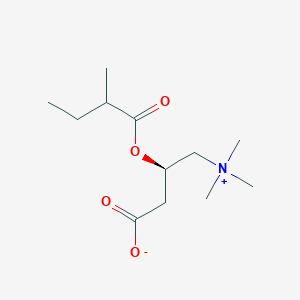
2-Methylbutyrylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyrylcarnitine is a member of the acylcarnitine class of compounds. Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound is considered a fatty ester lipid molecule and is a C5-acylcarnitine having 2-methylbutyryl as the acyl substituent . It is practically insoluble in water and is a weakly acidic compound based on its pKa . This compound can be found in urine and is primarily located in the cell membrane .
Méthodes De Préparation
The preparation of 2-Methylbutyrylcarnitine involves synthetic routes that typically include esterification reactions. One common method involves the reaction of 2-methylbutyric acid with carnitine in the presence of a suitable catalyst to form the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Methylbutyrylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-Methylbutyrylcarnitine has several scientific research applications. In the field of medicine, it is used as a biomarker for metabolic disorders and branched-chain organic acidurias . It is also studied for its role in lipid metabolism and its potential effects on atherosclerosis . In biology, this compound is used to investigate the metabolic pathways involving acylcarnitines and their role in cellular energy production . Additionally, it has applications in the diagnosis of metabolic diseases through the analysis of urinary organic acids and acylcarnitines in plasma or dried blood spots .
Mécanisme D'action
The mechanism of action of 2-Methylbutyrylcarnitine involves its interaction with specific molecular targets and pathways. It binds to integrin α2β1 in platelets, potentiating cytosolic phospholipase A2 (cPLA2) activation and platelet hyperresponsiveness . This interaction plays a crucial role in thrombus formation and platelet aggregation . The compound’s effects on lipid metabolism and its potential contribution to hypertriglyceridemia are also areas of active research .
Comparaison Avec Des Composés Similaires
2-Methylbutyrylcarnitine can be compared with other acylcarnitines such as isovaleryl-L-carnitine, valeryl-L-carnitine, and butyryl-L-carnitine . These compounds share similar structural features, with variations in the acyl substituent. For example, isovaleryl-L-carnitine has an isovaleryl group, while valeryl-L-carnitine has a valeryl group . The uniqueness of this compound lies in its specific acyl group, which influences its biochemical properties and metabolic pathways .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |
Clé InChI |
IHCPDBBYTYJYIL-QVDQXJPCSA-N |
SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES isomérique |
CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


